molecular formula C13H14N4OS B287510 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether

2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether

Cat. No. B287510
M. Wt: 274.34 g/mol
InChI Key: YRXYOCWUQGZBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether has been shown to have potential applications in various scientific research fields. One of its primary uses is in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether is not yet fully understood. However, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease processes, such as kinases and phosphatases.
Biochemical and Physiological Effects
Studies have shown that 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether in lab experiments is its high potency and selectivity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for research on 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action and potential therapeutic applications in various diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential as a tool for studying disease processes and cellular signaling pathways.
4. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether is a promising chemical compound with potential applications in various scientific research fields. Its high potency and selectivity make it a valuable tool for investigating disease processes and cellular signaling pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether involves the reaction of 2,5-dimethylphenylamine with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-carbaldehyde in the presence of a base. The resulting product is purified using column chromatography.

properties

Product Name

2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

6-[(2,5-dimethylphenoxy)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4OS/c1-8-4-5-9(2)11(6-8)18-7-12-16-17-10(3)14-15-13(17)19-12/h4-6H,7H2,1-3H3

InChI Key

YRXYOCWUQGZBMW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)C

Origin of Product

United States

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